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Abstract
Carlinoside, also known as neocarlinoside, is a flavone C-glycoside that has garnered

interest within the scientific community for its potential therapeutic properties. This technical

guide provides a comprehensive overview of carlinoside, with a specific focus on its chemical

structure, the nature of its glycosidic linkages, and its biological activities. Detailed experimental

protocols for the characterization of such compounds are provided, alongside a discussion of

its known mechanism of action involving the Nrf2 signaling pathway. This document is intended

to serve as a valuable resource for researchers and professionals in the fields of natural

product chemistry, pharmacology, and drug development.

Chemical Structure and Glycosidic Linkages
Carlinoside is a flavone C-glycoside, a class of flavonoids characterized by a direct carbon-

carbon bond between a sugar moiety and the flavonoid backbone. This structural feature

confers greater stability to the molecule compared to the more common O-glycosides,

particularly against enzymatic hydrolysis.

The chemical structure of carlinoside consists of a flavone backbone substituted with hydroxyl

groups at positions 5, 7, 3', and 4'. The defining characteristic of carlinoside is the presence of

two different sugar units attached via C-glycosidic linkages. Specifically, a beta-D-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-interest
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


glucopyranosyl residue is attached at the 6-position, and a beta-L-arabinopyranosyl residue is

linked to the 8-position of the flavone core[1].

The IUPAC name for neocarlinoside is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-

trihydroxyoxan-2-yl]chromen-4-one[1].

Figure 1: Schematic representation of Carlinoside's structure.

Quantitative Data on Biological Activities
While specific quantitative data for the biological activities of isolated carlinoside (e.g., IC50

values) are not readily available in the reviewed literature, studies on plant extracts rich in this

compound provide an indication of its potential.

Table 1: Antioxidant Activity of Cichorium intybus (Chicory) Extracts

Extract Source Assay
IC50 Value
(µg/mL)

Reference
Compound

Reference
Compound
IC50 (µg/mL)

C. intybus Aerial

Parts (Methanol

Extract)

DPPH 61.57 ± 0.75 Vitamin C 5.78 ± 0.08

C. intybus

Leaves

(Hydroalcoholic

Extract)

DPPH 67.2 ± 2.6 - -

C. intybus

Leaves

(Methanolic

Extract)

DPPH 63.8 ± 1.4 - -

C. intybus Root

(Methanolic

Extract)

DPPH 76.1 ± 1.2 - -
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Note: The data above pertains to plant extracts and not purified carlinoside. The antioxidant

activity is likely due to a mixture of compounds, including carlinoside.

Table 2: Antioxidant Activity of Phyllostachys nigra (Black Bamboo) Extracts

Extract/Fractio
n

Assay
IC50 Value
(µg/mL)

Reference
Compound

Reference
Compound
IC50 (µg/mL)

P. nigra Ethyl

Acetate Fraction

(PN3)

DPPH 565.63 ± 17.75 Ascorbic acid 23.02 ± 0.39

P. nigra Ethyl

Acetate Fraction

(PN3)

ABTS 414.61 ± 35.12 Ascorbic acid 51.86 ± 0.72

P. nigra Ethyl

Acetate Fraction

(PN3)

Hydroxyl Radical

Scavenging
509.17 ± 33.76 Ascorbic acid 90.57 ± 0.60

Note: The data above pertains to a plant extract fraction and not purified carlinoside. The

antioxidant activity is likely due to a mixture of compounds.

Experimental Protocols
Isolation and Purification of Carlinoside from Plant
Material
This protocol provides a general framework for the isolation of flavonoid glycosides like

carlinoside. Optimization may be required depending on the plant source.

Extraction:

Air-dry and pulverize the plant material.

Macerate the powdered material in methanol or ethanol (e.g., 1:10 w/v) at room

temperature with continuous agitation for 24-48 hours.
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Filter the extract and concentrate under reduced pressure using a rotary evaporator to

yield a crude extract.

Fractionation:

Suspend the crude extract in water and partition successively with solvents of increasing

polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Monitor the fractions for the presence of carlinoside using thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Chromatographic Purification:

Subject the carlinoside-rich fraction (typically the ethyl acetate or n-butanol fraction) to

column chromatography on silica gel or Sephadex LH-20.

Elute with a gradient solvent system (e.g., chloroform-methanol or methanol-water).

Further purify the collected fractions using preparative HPLC to obtain pure carlinoside.
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Figure 2: General workflow for the isolation of carlinoside.
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Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

determination of flavonoids.

Sample Preparation: Dissolve a purified sample of carlinoside (typically 5-10 mg) in a

suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

1D NMR Spectroscopy:

Acquire ¹H NMR and ¹³C NMR spectra.

¹H NMR provides information on the number and chemical environment of protons.

¹³C NMR reveals the number and types of carbon atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system, aiding in the assignment of sugar protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between

protons and carbons (2-3 bonds), which is crucial for determining the attachment points of

the sugar moieties to the flavone backbone and the linkages between sugar units if

present.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial

proximity of protons, which can help determine the stereochemistry of glycosidic linkages.

Analysis by Liquid Chromatography-Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is a highly sensitive technique for the identification and quantification of flavonoids

in complex mixtures.
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Sample Preparation: Prepare a dilute solution of the extract or purified compound in a

suitable solvent (e.g., methanol).

Chromatographic Separation:

Inject the sample into an HPLC or UPLC system equipped with a C18 reversed-phase

column.

Elute with a gradient of mobile phases, typically water with a small percentage of formic

acid (for better ionization) and acetonitrile or methanol.

Mass Spectrometric Detection:

The eluent from the LC is introduced into the mass spectrometer, typically with an

electrospray ionization (ESI) source.

Acquire mass spectra in both positive and negative ion modes.

Perform tandem mass spectrometry (MS/MS) by selecting the parent ion of carlinoside
and fragmenting it to obtain a characteristic fragmentation pattern, which aids in structural

confirmation.

Enzymatic Hydrolysis of Glycosidic Linkages
While C-glycosidic bonds are generally resistant to acid hydrolysis, enzymatic methods can be

employed, although they are less straightforward than for O-glycosides. Specific enzymes

capable of cleaving C-glycosidic bonds are required. A general approach for flavonoid O-

glycosides, which can be adapted, is as follows:

Enzyme Selection: Choose a suitable glycosidase, such as β-glucosidase or a crude enzyme

mixture like snailase, which contains a variety of glycosidases[2].

Reaction Conditions:

Dissolve the flavonoid glycoside in a suitable buffer (e.g., acetate buffer, pH 5.0).

Add the enzyme and incubate at an optimal temperature (e.g., 37°C) for a specified period

(e.g., 24 hours).
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Analysis:

Stop the reaction by adding a solvent like ethanol or by heat inactivation.

Analyze the reaction mixture by HPLC or LC-MS to identify the aglycone and the released

sugar, confirming the nature of the glycosidic linkage.

Signaling Pathway Modulation: The Nrf2 Pathway
Carlinoside has been shown to exert its biological effects, at least in part, through the

modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a

transcription factor that plays a crucial role in the cellular defense against oxidative stress by

regulating the expression of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated

protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to inducers like carlinoside, Keap1 undergoes a conformational change,

leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it

heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE)

in the promoter regions of target genes.

Research indicates that carlinoside upregulates Nrf2 gene expression, increases its nuclear

translocation, and enhances its binding to the ARE of the UGT1A1 promoter. This leads to an

increase in the expression of UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme

involved in the detoxification of bilirubin. This mechanism underlies carlinoside's potential to

reduce hepatic bilirubin accumulation[3].
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Figure 3: Carlinoside's modulation of the Nrf2 signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1668447?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Carlinoside is a structurally unique flavone C-glycoside with demonstrated potential to

modulate key cellular signaling pathways, such as the Nrf2 antioxidant response pathway. Its

C-glycosidic linkages contribute to its stability, making it an interesting candidate for further

pharmacological investigation. While quantitative data on the biological activities of the pure

compound remain to be fully elucidated, the information presented in this guide provides a solid

foundation for researchers and drug development professionals. The detailed experimental

protocols offer practical guidance for the isolation, characterization, and evaluation of

carlinoside and related flavonoid glycosides. Future research should focus on obtaining

precise quantitative data for the pure compound to fully assess its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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